molecular formula C12H15NO4 B267102 4-(3-Ethoxyanilino)-4-oxobutanoic acid

4-(3-Ethoxyanilino)-4-oxobutanoic acid

Cat. No.: B267102
M. Wt: 237.25 g/mol
InChI Key: HHIKIODIWMCIPG-UHFFFAOYSA-N
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Description

4-(3-Ethoxyanilino)-4-oxobutanoic acid (IUPAC name: 4-[(3-ethoxyphenyl)amino]-4-oxobutanoic acid) is a derivative of 4-oxobutanoic acid, featuring a substituted aniline group at the 3-position with an ethoxy (-OCH₂CH₃) substituent. Its molecular formula is C₁₂H₁₅NO₄, with a molecular weight of 237.26 g/mol (calculated from structural analogs in ). The compound’s structure combines a carboxylic acid moiety with an amide-linked aromatic ring, making it a versatile scaffold for studying enzyme interactions, particularly in biochemical research involving hydrolases or kinases.

The ethoxy group at the 3-position introduces steric and electronic effects that influence solubility, reactivity, and binding affinity.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

4-(3-ethoxyanilino)-4-oxobutanoic acid

InChI

InChI=1S/C12H15NO4/c1-2-17-10-5-3-4-9(8-10)13-11(14)6-7-12(15)16/h3-5,8H,2,6-7H2,1H3,(H,13,14)(H,15,16)

InChI Key

HHIKIODIWMCIPG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)CCC(=O)O

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aniline Ring

The biological and physicochemical properties of 4-oxobutanoic acid derivatives are highly dependent on the substituents attached to the aniline ring. Key analogs and their distinguishing features are summarized below:

Table 1: Substituent Effects on 4-Oxobutanoic Acid Derivatives
Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
4-(3-Ethoxyanilino)-4-oxobutanoic acid 3-ethoxy C₁₂H₁₅NO₄ 237.26 High lipophilicity
4-(3-Methoxyanilino)-4-oxobutanoic acid 3-methoxy C₁₁H₁₃NO₄ 223.23 Moderate solubility in polar solvents
4-(2-Ethylanilino)-4-oxobutanoic acid 2-ethyl C₁₂H₁₅NO₃ 221.25 Boiling point: 462.4°C; Density: 1.209 g/cm³
4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid 3-fluoro, 4-methyl C₁₁H₁₂FNO₃ 225.22 Enhanced electronic effects
4-((2-Carbamoyl-5-methylphenyl)amino)-4-oxobutanoic acid (7e) 2-carbamoyl, 5-methyl C₁₂H₁₄N₂O₄ 250.25 92–94% synthesis yield (microwave-assisted)
4-(4-Ethoxyphenyl)amino)-4-oxobutanoic acid 4-ethoxy C₁₂H₁₅NO₄ 237.26 Para-substitution alters binding kinetics
Key Observations:
  • Substituent Position : Meta-substitution (3-position) generally provides better steric compatibility with enzyme active sites compared to ortho (2-position) or para (4-position) substitution.
  • Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) enhance resonance stabilization.
  • Lipophilicity : Ethoxy and ethyl substituents increase hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Table 2: Inhibitory Activities of Selected Analogs
Compound Name Target Enzyme/Protein Inhibitory Activity Reference
4-(2-(4-(4-Chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid (6c) Soluble Epoxide Hydrolase (sEH) 72% inhibition at 10 µM
4-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUDA) sEH Potent inhibitor (reference standard)
This compound Not reported Data pending N/A
Insights:
  • While 6c (a hydrazine derivative) shows significant sEH inhibition, the absence of data for this compound highlights a research gap.
  • The urea-based AUDA serves as a benchmark; amide-linked analogs like this compound may exhibit distinct binding modes due to differences in hydrogen-bonding capacity.

Q & A

Q. What are the common synthetic routes for 4-(3-Ethoxyanilino)-4-oxobutanoic acid, and how are intermediates characterized?

The synthesis typically involves coupling 3-ethoxyaniline with succinic anhydride derivatives. For example, describes similar compounds synthesized via nucleophilic acyl substitution, where the aniline reacts with a ketone-bearing butanoic acid backbone. Characterization of intermediates is performed using HPLC (≥95% purity thresholds) and NMR spectroscopy (e.g., ¹H/¹³C NMR for verifying ethoxy group integration and carbonyl resonance at ~170-175 ppm) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • FT-IR : Confirms carbonyl (C=O) stretches (~1650-1750 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : ESI-MS to validate molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles, as demonstrated in structurally analogous compounds (e.g., 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid) .

Q. What functional groups dictate the compound’s reactivity in derivatization studies?

The ethoxyanilino group (-NH-C₆H₄-OCH₂CH₃) participates in electrophilic substitution, while the 4-oxobutanoic acid moiety enables condensation reactions. highlights similar compounds undergoing Michael additions or forming amide bonds via carbodiimide coupling .

Q. How are common impurities identified during synthesis?

Impurities (e.g., unreacted aniline or succinic acid byproducts) are detected via reverse-phase HPLC with UV detection (λ = 254 nm). recommends using gradient elution (acetonitrile/water with 0.1% TFA) to resolve peaks .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst use (e.g., DMAP for acylations) significantly impact yields. suggests employing AI-driven retrosynthesis tools to predict optimal conditions, achieving >80% yields in analogous systems .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Discrepancies between experimental and DFT-calculated NMR shifts often arise from solvent effects or conformational dynamics. recommends using DMSO-d₆ as a solvent (to stabilize polar groups) and benchmarking against X-ray structures to validate computational models .

Q. How is computational modeling applied to study this compound’s bioactivity?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with biological targets. For example, discusses using 4-oxobutanoic acid derivatives as kinase inhibitors, with binding affinities calculated via free-energy perturbation .

Q. What methodologies evaluate the compound’s mechanism in antimicrobial assays?

  • MIC Assays : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .
  • ROS Detection : Flow cytometry with DCFH-DA dye to measure oxidative stress in bacterial cells .

Q. How are contradictions in reported biological activities analyzed?

Variations in cytotoxicity (e.g., IC₅₀ ranges) may stem from assay conditions (e.g., serum concentration, exposure time). and emphasize standardizing protocols (e.g., 48-hour incubations in RPMI-1640 media) and using positive controls (e.g., doxorubicin) .

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